molecular formula C9H8O5 B6227498 methyl 4-(furan-3-yl)-2,4-dioxobutanoate CAS No. 1511613-23-2

methyl 4-(furan-3-yl)-2,4-dioxobutanoate

Cat. No. B6227498
CAS RN: 1511613-23-2
M. Wt: 196.2
InChI Key:
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Description

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate (MFD) is an organic compound with a molecular formula of C7H6O5. It is a colorless, crystalline solid with a melting point of 110-111°C and a boiling point of 180°C. MFD is a dioxobutanoate ester, and is a derivative of furan and propionic acid. It is widely used in the synthesis of various organic compounds, and has been found to have various biochemical and physiological effects.

Mechanism of Action

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is a dioxobutanoate ester, and its mechanism of action is similar to that of other dioxobutanoate esters. The reaction proceeds by a nucleophilic attack of the oxygen atom of the furan moiety on the carbonyl carbon of the propionic acid moiety. This leads to the formation of an intermediate, which is then hydrolyzed to form the product, this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, this compound has been found to have antioxidant activity, and has been found to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is a relatively easy compound to synthesize, and has a high yield. This makes it an ideal compound for use in laboratory experiments. However, it is important to note that this compound is a relatively unstable compound, and must be handled with care. In addition, the reaction conditions must be closely monitored to ensure the desired product is obtained.

Future Directions

There are a number of potential future directions for research involving methyl 4-(furan-3-yl)-2,4-dioxobutanoate. These include the development of new synthetic methods for the production of this compound, the development of new applications for this compound, and the investigation of the biochemical and physiological effects of this compound. In addition, further research into the structure and reactivity of this compound could lead to the development of new compounds with similar properties. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies.

Synthesis Methods

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is synthesized by the condensation of furan and propionic acid. The reaction is carried out in the presence of an acid catalyst, usually sulfuric acid. The reaction is exothermic, and the product is isolated by distillation. The yield of the reaction is typically high, and the reaction is relatively easy to carry out.

Scientific Research Applications

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate has been used in a variety of scientific research applications. It has been used as a model compound for the study of the reaction mechanism of dioxobutanoate esters. It has also been used as a model compound for the study of the structure and reactivity of organic molecules. In addition, this compound has been used in the synthesis of various organic compounds, including polymers and pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(furan-3-yl)-2,4-dioxobutanoate involves the condensation of furan-3-carboxylic acid with ethyl acetoacetate, followed by esterification with methanol and subsequent decarboxylation.", "Starting Materials": [ "Furan-3-carboxylic acid", "Ethyl acetoacetate", "Methanol", "Sodium ethoxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Condensation of furan-3-carboxylic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-(furan-3-yl)-2-oxobutanoate.", "Step 2: Esterification of ethyl 4-(furan-3-yl)-2-oxobutanoate with methanol in the presence of sodium bicarbonate to form methyl 4-(furan-3-yl)-2-oxobutanoate.", "Step 3: Decarboxylation of methyl 4-(furan-3-yl)-2-oxobutanoate in the presence of water to form methyl 4-(furan-3-yl)-2,4-dioxobutanoate." ] }

CAS RN

1511613-23-2

Molecular Formula

C9H8O5

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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